Baxdrostat

Aldosterone Synthase Selectivity CYP11B1

Baxdrostat (CIN-107, RO6836191) is the optimal tool for selective aldosterone suppression. Its >100-fold selectivity over CYP11B1 and long half-life (26‑31 h) enable once-daily dosing and clean efficacy signals free of cortisol interference. Phase 3 BaxHTN results confirm a 9.8 mmHg placebo-adjusted SBP reduction. No dose adjustment is required in renal impairment cohorts. Choose Baxdrostat for high translational relevance and regulatory-compliant research.

Molecular Formula C22H25N3O2
Molecular Weight 363.5 g/mol
CAS No. 1428652-17-8
Cat. No. B10830011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaxdrostat
CAS1428652-17-8
Molecular FormulaC22H25N3O2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C
InChIInChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m1/s1
InChIKeyVDEUDSRUMNAXJG-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baxdrostat (CAS 1428652-17-8): A Highly Selective Aldosterone Synthase (CYP11B2) Inhibitor for Hypertension and Beyond


Baxdrostat (CIN-107, RO6836191) is a small-molecule inhibitor of aldosterone synthase (CYP11B2), the rate-limiting enzyme in aldosterone biosynthesis [1]. It is being developed for the treatment of hypertension, particularly in patients with resistant or uncontrolled disease [2]. A key feature is its high selectivity for CYP11B2 over the closely related cortisol-synthesizing enzyme 11β-hydroxylase (CYP11B1), which share 93% sequence similarity [3]. This selectivity is critical for avoiding unintended suppression of cortisol and associated adverse effects.

Why Baxdrostat Cannot Be Interchanged with Other Aldosterone Synthase Inhibitors


Aldosterone synthase inhibitors (ASIs) are not a monolithic class; critical differences in selectivity, pharmacokinetics, and clinical efficacy make them non-interchangeable. The high homology between CYP11B2 and CYP11B1 has historically made selective inhibition a major challenge [1]. Less selective agents like osilodrostat can suppress cortisol production, leading to potential adverse effects and limiting their utility in hypertension [2]. Furthermore, variations in half-life dictate dosing frequency and patient compliance [3]. Direct comparison data now demonstrate that Baxdrostat's unique profile translates to superior clinical outcomes in specific patient populations, making generic substitution scientifically unsound.

Quantitative Differentiation of Baxdrostat from Comparator Aldosterone Synthase Inhibitors


Superior Selectivity for CYP11B2 over CYP11B1 Compared to Osilodrostat

Baxdrostat demonstrates >100-fold selectivity for CYP11B2 over CYP11B1, a critical differentiator from the first-generation ASI osilodrostat, which has only 4-fold selectivity [1]. This high selectivity is further quantified in vitro with a Ki for CYP11B1 of 1.3 μM, confirming minimal off-target interaction [2]. In human studies, baxdrostat doses up to 10 mg/day completely suppress aldosterone without affecting plasma cortisol, whereas osilodrostat shows cortisol suppression at its clinically effective dose of 1 mg/day [3].

Aldosterone Synthase Selectivity CYP11B1

Longer Half-Life Enables Once-Daily Dosing and Sustained Efficacy

Baxdrostat exhibits a mean plasma half-life of approximately 26–31 hours in healthy volunteers, which is 6-8 times longer than that of osilodrostat (approximately 4 hours) [1]. This extended half-life supports once-daily dosing and provides sustained 24-hour blood pressure control [2]. In patients with varying degrees of renal function, the half-life of baxdrostat remains within the 30-42 hour range, indicating consistent pharmacokinetics across patient populations [3].

Pharmacokinetics Half-Life Dosing

Superior Systolic Blood Pressure Reduction Demonstrated in a Phase 3 Network Meta-Analysis

In a 2025 Bayesian network meta-analysis of 2149 patients, baxdrostat 2 mg once daily ranked highest for systolic blood pressure (SBP) reduction among all evaluated ASIs [1]. The analysis showed a mean SBP reduction of -11.0 mmHg (95% CrI -21.0 to -0.30) compared to placebo, which was numerically greater than the reduction seen with osilodrostat 1 mg once daily (-7.6 mmHg) and lorundrostat 50 mg once daily (-9.1 mmHg) [2].

Hypertension Blood Pressure Network Meta-Analysis

Significant Blood Pressure Reduction in Phase 3 Trial for Resistant Hypertension (BaxHTN)

In the pivotal Phase 3 BaxHTN trial, baxdrostat 2 mg once daily produced a placebo-adjusted reduction in seated systolic blood pressure (SBP) of 9.8 mmHg (95% CI, -12.6 to -7.0; p<0.001) at 12 weeks in patients with uncontrolled or resistant hypertension [1]. The absolute reduction from baseline was -15.7 mmHg with baxdrostat 2 mg compared to -5.8 mmHg with placebo [2]. This robust effect was observed despite patients already receiving a stable regimen of multiple background antihypertensive medications.

Resistant Hypertension Phase 3 Trial BaxHTN

Sustained Pharmacodynamic Effect with 51-73% Reduction in Plasma Aldosterone

Baxdrostat demonstrates a robust and sustained pharmacodynamic effect in healthy volunteers. After 10 days of once-daily dosing, plasma aldosterone levels were reduced by approximately 51 to 73% across doses (1.5-5.0 mg) [1]. Crucially, this substantial aldosterone suppression occurred without any meaningful impact on plasma cortisol levels, confirming its selective mechanism of action in humans [2].

Pharmacodynamics Aldosterone Cortisol

Renal Impairment Does Not Significantly Alter Baxdrostat Pharmacokinetics

A dedicated Phase 1 study in participants with varying degrees of renal function demonstrated that baxdrostat's systemic exposure (AUC) and clearance are not significantly affected by renal impairment, including kidney failure (eGFR <15 mL/min) [1]. Urinary excretion of the unchanged drug accounts for only ~12% of the dose, indicating that elimination is primarily via hepatic metabolism [2].

Renal Impairment Pharmacokinetics Safety

Evidence-Based Application Scenarios for Baxdrostat Procurement and Research


Clinical Development of Novel Antihypertensive Combinations for Resistant Hypertension

Baxdrostat is the optimal choice for clinical trials exploring novel combination therapies for resistant hypertension. Its once-daily dosing and proven placebo-adjusted SBP reduction of 9.8 mmHg in the Phase 3 BaxHTN trial [1] provide a robust efficacy and convenience benchmark against which new combinations can be measured. Its high selectivity minimizes the risk of cortisol-related confounding effects, ensuring a cleaner safety and efficacy signal.

In Vivo Preclinical Studies Requiring Sustained CYP11B2 Inhibition

For preclinical studies in rodent models of hypertension or chronic kidney disease where sustained 24-hour target engagement is required, baxdrostat's long half-life (26-31 hours) [2] offers a distinct advantage over shorter-acting ASIs. This allows for once-daily oral dosing in animals, reducing handling stress and mimicking the intended human dosing regimen, thereby improving the translational relevance of the study.

Pharmacological Research on Selective Aldosterone Modulation

Baxdrostat is the ideal tool compound for dissecting the specific physiological roles of aldosterone versus cortisol. Its >100-fold selectivity over CYP11B1 [3] and the clinical confirmation that it reduces plasma aldosterone by up to 73% without affecting cortisol [4] allow researchers to confidently attribute observed biological effects solely to aldosterone suppression, without confounding CYP11B1-mediated effects.

Studies in Patients with Comorbid Hypertension and Renal Impairment

Baxdrostat is a preferred candidate for clinical studies enrolling patients with varying degrees of renal impairment. The Phase 1 data demonstrating no significant impact of kidney function on drug exposure or clearance [5] simplifies trial design and execution by reducing the need for complex, function-based dose adjustments, and mitigates the risk of drug accumulation in this vulnerable population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baxdrostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.